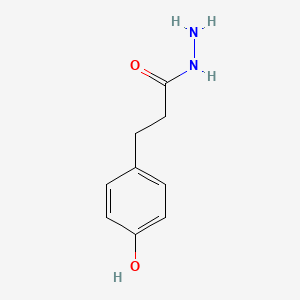

3-(4-Hydroxyphenyl)propanohydrazide

Übersicht

Beschreibung

3-(4-Hydroxyphenyl)propanohydrazide: is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 g/mol . It is characterized by the presence of a hydroxyphenyl group attached to a propanohydrazide moiety. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxyphenyl)propanohydrazide typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(4-Hydroxyphenyl)propanohydrazide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted hydrazides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that derivatives of 3-(4-Hydroxyphenyl)propanohydrazide exhibit significant antimicrobial properties. A study synthesized a library of amino acid derivatives featuring the 4-hydroxyphenyl moiety, which were screened against multidrug-resistant pathogens, including Candida auris and Staphylococcus aureus. The results indicated that these compounds could serve as a foundational platform for developing novel antimicrobial agents targeting drug-resistant strains .

Antioxidant and Anticancer Activity

Another area of interest is the antioxidant and anticancer activity of derivatives derived from this compound. In vitro studies have demonstrated that certain synthesized compounds exhibit higher antioxidant activity than ascorbic acid. Furthermore, anticancer assays against human glioblastoma and triple-negative breast cancer cell lines revealed notable cytotoxicity, particularly against glioblastoma cells .

Analytical Chemistry Applications

Chromatographic Techniques

this compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A specific reverse-phase HPLC method has been developed that utilizes a mobile phase consisting of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry applications. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies .

| Technique | Application | Key Findings |

|---|---|---|

| HPLC | Isolation and analysis | Effective for pharmacokinetics; scalable method |

| Antimicrobial Screening | Testing against drug-resistant pathogens | Potential for novel antimicrobial agents |

| Antioxidant Assays | Evaluation of antioxidant capacity | Higher activity than ascorbic acid |

Material Science Applications

Polymeric Applications

In material science, this compound has been explored for its potential as an antioxidant in polymer formulations. It can enhance the thermal stability and performance of polymers used in electrical insulation . The compound's compatibility with various polymeric systems makes it a valuable additive in enhancing material properties.

Case Studies

-

Antimicrobial Development

A recent study focused on synthesizing derivatives of this compound showed promising results against ESKAPE pathogens. The derivatives demonstrated a significant reduction in microbial growth, suggesting their potential use in clinical settings to combat resistant infections . -

Antioxidant Efficacy

In a comparative study evaluating the antioxidant properties of several compounds, derivatives of this compound were tested using the DPPH radical scavenging method. Results indicated that these derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid .

Wirkmechanismus

The mechanism of action of 3-(4-Hydroxyphenyl)propanohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the hydrazide moiety can participate in covalent bonding. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

- 3-(4-Methoxyphenyl)propanohydrazide

- 3-(4-Chlorophenyl)propanohydrazide

- 3-(4-Nitrophenyl)propanohydrazide

Comparison: 3-(4-Hydroxyphenyl)propanohydrazide is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity. Compared to its methoxy, chloro, and nitro analogs, the hydroxy derivative exhibits stronger hydrogen bonding and higher solubility in aqueous media .

Biologische Aktivität

3-(4-Hydroxyphenyl)propanohydrazide, a compound with the chemical formula C9H12N2O2, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by various studies and data.

Chemical Structure and Properties

The compound features a hydrazide functional group attached to a propanohydrazide backbone with a para-hydroxyphenyl substituent. The presence of the hydroxyl group is significant as it enhances the compound's reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds containing a 4-hydroxyphenyl moiety exhibit promising anticancer properties. A study demonstrated that derivatives of this compound significantly reduced cell viability in A549 non-small cell lung cancer (NSCLC) cells. The most effective derivatives showed up to 50% reduction in cell viability compared to control treatments with established chemotherapeutics like doxorubicin (DOX) and cisplatin (CP) .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | % Viability Reduction | IC50 (µM) |

|---|---|---|---|

| Compound 1 | A549 | 50% | 15 |

| Compound 2 | Vero | 30% | 25 |

| DOX | A549 | 70% | 5 |

| CP | A549 | 65% | 10 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have shown that this compound exhibits activity against various bacterial strains, particularly those classified as multidrug-resistant. For instance, derivatives demonstrated significant inhibitory effects against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

Table 2: Antimicrobial Activity of this compound Derivatives

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | >125 |

Antioxidant Activity

The antioxidant potential of the compound was evaluated using various assays, including the DPPH radical scavenging assay. Results indicated that certain derivatives exhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid . This property is attributed to the hydroxyl group on the phenyl ring, which plays a crucial role in scavenging free radicals.

Table 3: Antioxidant Activity of Selected Derivatives

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound A | 85% |

| Compound B | 75% |

| Ascorbic Acid | 90% |

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Anticancer Mechanism: The compound may disrupt microtubule formation by binding to tubulin, thereby inhibiting cancer cell proliferation.

- Antimicrobial Mechanism: It likely interferes with bacterial protein synthesis pathways and disrupts cell membrane integrity.

- Antioxidant Mechanism: The hydroxyl group facilitates electron donation, neutralizing free radicals and reducing oxidative stress.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- NSCLC Model: In vivo studies using A549 xenografts in mice showed a significant reduction in tumor size when treated with selected derivatives of the compound.

- Infection Models: Animal models infected with drug-resistant strains exhibited improved survival rates when treated with derivatives containing the hydrazide moiety.

Eigenschaften

IUPAC Name |

3-(4-hydroxyphenyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-11-9(13)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,12H,3,6,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNHUOPRGLTNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383841 | |

| Record name | 3-(4-hydroxyphenyl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65330-63-4 | |

| Record name | 3-(4-hydroxyphenyl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYHYDROCINNAMIC ACID HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.